N-(4-甲基-5-氧代-2,3,4,5-四氢苯并[f][1,4]恶杂环-7-基)-2-萘酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays an important role in various cellular processes, including glycogen metabolism, cell cycle regulation, and gene expression. GSK-3β has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
科学研究应用
Antimicrobial Activity
Compounds similar to F2276-0088 have been studied for their potential as antimicrobial agents. Their structure allows them to interact with bacterial cell walls and disrupt their integrity, leading to the death of the microorganism . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Properties
The structural complexity of F2276-0088 suggests potential in anticancer research. Compounds with similar structures have been shown to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . This application is significant for developing novel chemotherapeutic agents.
Anti-Inflammatory and Analgesic Effects
Derivatives of benzoxazepin compounds have demonstrated anti-inflammatory and analgesic activities. They can modulate inflammatory pathways and reduce pain perception, which is beneficial for treating chronic inflammatory diseases .
Antioxidant Potential
The benzoxazepin ring in F2276-0088 is structurally conducive to scavenging free radicals, suggesting its use as an antioxidant. This property is valuable in preventing oxidative stress-related diseases and in preserving the integrity of biological tissues .
Enzyme Inhibition
F2276-0088 may serve as an enzyme inhibitor, targeting specific enzymes involved in disease processes. For example, inhibiting enzymes that synthesize inflammatory mediators can lead to new anti-inflammatory drugs .
Neuroprotective Agent
The compound’s ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative disorders. By protecting neurons from damage, it could slow the progression of diseases like Alzheimer’s and Parkinson’s .
Antiviral Activity
Benzoxazepin derivatives have shown promise in inhibiting viral replication. F2276-0088 could be explored for its efficacy against viruses, contributing to the development of new antiviral medications .
Drug Delivery Systems
Due to its structural properties, F2276-0088 could be used to create novel drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents. This application is particularly relevant in the optimization of drug dosing and minimizing side effects .
属性
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-23-10-11-26-19-9-8-17(13-18(19)21(23)25)22-20(24)16-7-6-14-4-2-3-5-15(14)12-16/h2-9,12-13H,10-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVXLCZBBYWZSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。